Collismycin B is derived from Streptomyces species, specifically Streptomyces collinus, which is known for producing a range of bioactive compounds. The biosynthesis of collismycins involves complex enzymatic processes, including nonribosomal peptide synthetases and polyketide synthases, which assemble the molecule from various building blocks, including amino acids and carboxylates .
Collismycin B falls under the category of polyketide-nonribosomal peptide hybrid antibiotics. These compounds are synthesized through a combination of polyketide synthase and nonribosomal peptide synthetase pathways, reflecting a diverse chemical structure that contributes to their biological activity .
The synthesis of collismycin B can be achieved through both natural extraction from microbial sources and synthetic methodologies. The biosynthetic pathway involves several key steps:
Recent studies have focused on engineering these biosynthetic pathways to enhance yields and produce analogs with improved pharmacological properties. Techniques such as gene replacement and metabolic engineering have been employed to optimize production conditions .
The molecular structure of collismycin B features a complex arrangement that includes multiple cyclic components and functional groups. The presence of a 2,2'-bipyridine moiety is significant, contributing to its biological activity.
Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to elucidate the structure of collismycin B, providing insights into its atomic arrangement and confirming its identity as a polyketide-nonribosomal peptide hybrid . Key spectral data includes chemical shifts that correspond to different functional groups present in the molecule.
Collismycin B undergoes various chemical reactions that can modify its structure and enhance its biological activity. These include:
Research has demonstrated that specific enzymes can catalyze the transformation of collismycin derivatives, impacting their solubility and bioavailability .
The mechanism by which collismycin B exerts its antibacterial effects involves interference with bacterial cell wall synthesis and disruption of cellular processes. It targets specific enzymes essential for cell viability, leading to bacterial cell death.
Studies have shown that collismycin B's action is similar to other antibiotics in its class, affecting protein synthesis and cellular integrity through inhibition of key metabolic pathways .
Collismycin B typically appears as a white or off-white powder. Its solubility varies depending on the solvent used, with polar solvents generally enhancing solubility.
Relevant analyses include spectroscopic methods such as UV-Vis and infrared spectroscopy, which provide information about functional groups and molecular interactions .
Collismycin B has significant potential in medicinal chemistry due to its antibacterial properties. It is being explored for:
Research continues into optimizing its synthesis and exploring new applications within pharmaceutical sciences .
Collismycin B is a secondary metabolite first isolated in 1994 from Streptomyces species during a screening program for novel glucocorticoid receptor binders. Initial studies identified collismycins A and B as non-steroidal inhibitors of dexamethasone binding, with collismycin B distinguished by its thiomethyl-substituted 2,2′-bipyridine core [5]. This discovery marked the expansion of the 2,2′-bipyridine family beyond the earlier-known caerulomycins (1959). Structural elucidation revealed collismycin B’s unique sulfur-containing modification at the C-5 position of its pyridine ring A, setting it apart from other bipyridine antibiotics [1] [4]. The compound’s nomenclature (SF2738B in early literature) reflects its identification within the SF2738 antibiotic series from Streptomyces strains [4].
Collismycin B is biosynthesized by phylogenetically diverse Streptomyces species, predominantly strains isolated from marine or symbiotic environments. Key producers include:
The clm biosynthetic gene cluster (BGC) integrates Type I PKS and NRPS modules (Table 1). Critical enzymes include:
Table 1: Key Genes in Collismycin B Biosynthesis (BGC0000973)
Gene | Product Function | Role in Biosynthesis |
---|---|---|
clmN1 | Hybrid NRPS/PKS | Assembles cysteine-derived ring A |
clmN2 | NRPS module | Incorporates leucine (auxiliary) |
clmM1 | S-Methyltransferase | Thiomethyl group addition at C-5 |
clmAH | Amidohydrolase | Leucine excision post-assembly |
clmR2 | LuxR-family regulator | Activates cluster transcription |
Collismycin B (C₁₃H₁₃N₃O₂S; MW 275.3 Da) belongs to the 2,2′-bipyridine alkaloids, characterized by two pyridine rings connected at their C-2 positions [1] [7]. Its structure features:
Structural variations among bipyridines arise from ring A substitutions (Table 2). Unlike collismycin C (hydroxymethyl at C-7) or SF2738D (nitrile at C-7), collismycin B contains a methylthioether (–SCH₃) at C-5, enhancing its lipophilicity and metal-binding capacity [4] [7]. The bipyridine core enables bidentate chelation of transition metals (e.g., Fe²⁺), potentially disrupting microbial iron homeostasis—a key mechanism in its antibiofilm activity [4].
Table 2: Structural Comparison of Collismycin B with Related Bipyridines
Compound | C-5 Substituent (Ring A) | C-7 Group (Ring A) | Bioactivity Significance |
---|---|---|---|
Collismycin B | Methylthio (–SCH₃) | Aldoxime | Enhanced iron chelation |
Collismycin C | Hydroxyl (–OH) | Hydroxymethyl | Reduced antibiofilm potency |
SF2738 D | Methylthio (–SCH₃) | Nitrile | Increased cytotoxicity |
Caerulomycin A | Hydroxyl (–OH) | Aldoxime | Immunosuppressive activity |
Antimicrobial Activity
Collismycin B demonstrates potent inhibition of methicillin-resistant Staphylococcus aureus (MRSA) biofilm formation (>90% suppression at 50 μg/mL) without affecting planktonic growth [4]. This selective activity is attributed to:
Table 3: Antibiofilm Activity of Collismycin B Against S. aureus
Strain | Biofilm Inhibition (%) | Concentration (μg/mL) | Reference |
---|---|---|---|
MSSA ATCC 6538 | 90% | 50 | [4] |
MRSA COL | 92% | 50 | [4] |
Cytotoxic and Neuroprotective Potential
Table 4: Documented Cytotoxic Activities
Cell Line | Activity | Concentration | Reference |
---|---|---|---|
HCT-116 | Cytotoxic | IC₅₀ ~10 μM | [5] |
HeLa | Moderate inhibition | 20 μg/mL | [9] |
Neuro2a | ROS reduction | 10–50 μM | [6] |
Biosynthetic Engineering
Heterologous expression of global regulators (e.g., afsR, metK) in Streptomyces hosts increases collismycin B yields by 4-fold, enabling scalable production for functional studies [9]. This approach facilitates analog generation with optimized bioactivities, positioning collismycin B as a promising scaffold for antibiotic and cytotoxin development [6] [9].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3